molecular formula C12H14N2 B1265926 Azepindole CAS No. 26304-61-0

Azepindole

Cat. No. B1265926
CAS RN: 26304-61-0
M. Wt: 186.25 g/mol
InChI Key: FEJCIXJKPISCJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azepindole derivatives has been explored through various innovative methods. For instance, a rhodium-catalyzed formal aza-[4 + 3] cycloaddition reaction of 3-diazoindolin-2-imines with 1,3-dienes has been demonstrated as an efficient approach to synthesize azepinoindoles in good to excellent yields in one-pot (Kim, Lee, Um, & Kim, 2017). Additionally, the enantioselective synthesis of spirocyclic oxindole-benzofuroazepinones via the N-heterocyclic carbene-catalyzed annulation reaction highlights another method, providing good yields with excellent diastereo- and enantioselectivities (Gao, Chen, Zhang, Kong, Li, & Ye, 2018).

Molecular Structure Analysis

Azepindoles exhibit complex molecular structures that have been analyzed through various synthetic approaches, revealing insights into their formation and structural characteristics. The construction of azepinoindole cores often involves cycloaddition reactions and subsequent rearrangements, demonstrating the intricate processes required to form these unique molecular architectures. For example, the synthesis of azepinoindole alkaloids such as iheyamine A through dehydrative Mannich-type reactions showcases the complexity of constructing these compounds (Abe & Yamada, 2018).

Chemical Reactions and Properties

Azepindole compounds participate in a variety of chemical reactions, leading to the formation of diverse structures with unique properties. These reactions include cycloadditions, Mannich reactions, and domino syntheses, which enable the construction of azepino fused diindoles and other complex derivatives. For instance, a domino synthesis approach has been employed to create azepino fused diindoles, showcasing the versatility of these compounds in chemical transformations (Kahar, Jadhav, Reddy, & Dawande, 2020).

Scientific Research Applications

Anticancer Activity

Azepindole derivatives have been studied for their potential anticancer properties. For instance, the synthesis and evaluation of azepinobisindole derivatives, specifically the isomeric Iheyamine A derivatives, showed promising anticancer activity. These compounds were tested against human cancer cell lines like Hepatocellular carcinoma (HepG2) and human cervical cancer line (Hela), exhibiting notable activity. Molecular docking studies also suggested their inhibitory effect on cyclin-dependent kinase 2 (CDK2), an enzyme important in cell cycle regulation (Phutdhawong et al., 2019).

Chemical Synthesis and Natural Products

Azepinoindole natural products, classified as either monoterpenoid or non-monoterpenoid, have been extensively reviewed for their biological and chemical aspects, including isolation, biosynthesis, and synthesis studies inspired by these alkaloids (Lindsay, Kim, & Sperry, 2018). Additionally, the construction of the azepinoindole core tricycle, common to Stemona alkaloids, has been achieved using a 7-endo radical cyclization approach, demonstrating the versatility of these compounds in synthetic organic chemistry (Rigby, Laurent, Cavezza, & Heeg, 1998).

Antifungal Agents

Azole antifungal agents, including azepinoindole derivatives, have been developed to treat various fungal infections. These compounds have expanded the options for treating opportunistic and endemic fungal infections, demonstrating improved safety profiles compared to older drugs (Sheehan, Hitchcock, & Sibley, 1999).

Pharmacological Significance

Azepane-based motifs, which include azepinoindoles, have shown a wide range of pharmacological properties. These compounds are structurally diverse and have been the focus of new therapeutic agent discovery. More than 20 azepane-based drugs have received FDA approval for treating various diseases, highlighting the significance of azepinoindoles in drug development (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).

properties

IUPAC Name

2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-5-12-10(4-1)8-11-9-13-6-3-7-14(11)12/h1-2,4-5,8,13H,3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJCIXJKPISCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC3=CC=CC=C3N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180916
Record name Azepindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepindole

CAS RN

26304-61-0
Record name Azepindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26304-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azepindole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026304610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azepindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZEPINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BB6FW9T8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
J Harley-Mason, AH Jackson - Journal of the Chemical Society …, 1955 - pubs.rsc.org
IN extension of earlier work* on the synthesis of hydroxytryptamine derivatives of physiological interest, Paminomethyl4 (2: 5-dihydroxyphenyl)-l-methylpiperidine was oxidised in an …
Number of citations: 8 pubs.rsc.org
BE Maryanoff, SO Nortey… - Journal of medicinal …, 1984 - ACS Publications
… Azepindole (3) was the first novel agent to emerge from this effort into a clinical milieu.2 … Referral to referenceagents 37, imipramine, and azepindole reveals greater potencyin the MEST …
Number of citations: 21 pubs.acs.org
B Shopsin - Catecholamines: Basic and Clinical Frontiers, 1979 - Elsevier
… Azepindole, another unique chemical compound affects both … tryptophan-allopurinol and azepindole suggest a more … Azepindole, another unique chemical compound affects both …
Number of citations: 0 www.sciencedirect.com
AH Jackson, AE Smith - Tetrahedron, 1968 - Elsevier
… An analogous rearrangement of an intermediate indolenine XXIV presumably also occurs in the formation of the azepindole derivative XXV on oxidative cyclization2s of the …
Number of citations: 116 www.sciencedirect.com
B Shopsin - Psychopharmacology Bulletin, 1981 - books.google.com
… Newer molecules such as nomifensine and azepindole suggest that pronounced dopaminergic effects, when associated with effects on other amines, especially 5-HT, but also NE, can …
Number of citations: 0 books.google.com
SJ Enna, MS Eison - Handbook of Psychopharmacology: Volume 19 New …, 1987 - Springer
Drug therapy for depression was introduced in the 1950s. Two distinct chemical classes—hydrazines and dibenzazepines—were originally found useful for the treatment of this disorder…
Number of citations: 6 link.springer.com
AV Veselovsky, OV Tikhonova… - SAR and QSAR in …, 2001 - Taylor & Francis
A new approach for virtual characterization of the active site structure of enzymes with unknown three-dimensional (3D) structure has been proposed. It includes analysis of data on …
Number of citations: 13 www.tandfonline.com
A Pugh - 2019 - books.google.com
A heterocyclic compound or ring structure is a cyclic compound that has atoms of at least two different elements as members of its ring (s). Heterocyclic chemistry is the branch of organic …
Number of citations: 4 books.google.com
BE Maryanoff, DF McComsey - The Journal of Organic Chemistry, 1978 - ACS Publications
Borane-tetrahydrofuran (THF) in trifluoroacetic acid produces acid-stable BH [0C (0) CF3] 2-THF, and con-stitutes a convenient, rapid, high-yield method for the selec-tive reduction of …
Number of citations: 63 pubs.acs.org
AV Veselovsky, AE Medvedev… - BIOCHEMISTRY C/C …, 2000 - protein.bio.msu.ru
The mold of the substrate-binding region of the active site of monoamine oxidase A (MAO A) was designed using data of the enzyme interaction with reversible competitive inhibitors …
Number of citations: 14 www.protein.bio.msu.ru

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